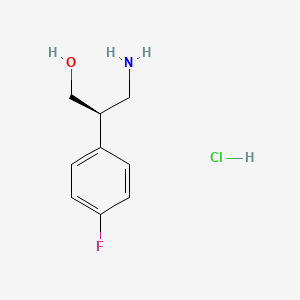

(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

Description

(R)-3-Amino-2-(4-fluorophenyl)-propan-1-ol, hydrochloride (CAS: 1213160-13-4) is a chiral amino alcohol derivative with the molecular formula C₉H₁₃ClFNO and a molecular weight of 205.66 g/mol . Structurally, it features a propanol backbone with an amino group at position 3, a 4-fluorophenyl substituent at position 2, and a hydrochloride salt to enhance solubility.

Properties

IUPAC Name |

(2R)-3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZUYBZAYQGQDE-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)CO)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-Fluorobenzaldehyde : Commercially available aromatic aldehyde.

- Nitromethane : Used as a nucleophile in nitroaldol reaction.

- Other reagents include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen with palladium catalyst), and oxidizing agents for hydroxylation.

Stepwise Preparation Method

| Step No. | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Nitroaldol Reaction | 4-Fluorobenzaldehyde reacts with nitromethane in presence of base to form 4-fluoro-β-nitrostyrene | Base: Sodium hydroxide; typical temperature control required |

| 2 | Reduction | Reduction of nitro group to amino group | Catalyst: Pd/C; Hydrogen gas; mild conditions |

| 3 | Hydroxylation | Introduction of hydroxyl group to form the amino alcohol | Suitable oxidizing agent; controlled reaction conditions |

| 4 | Salt Formation | Conversion of free amine to hydrochloride salt | Addition of concentrated hydrochloric acid |

This classical synthetic route is widely reported and provides a reliable pathway to the target compound with good stereochemical control.

Alternative Synthetic Approaches

Palladium-Catalyzed Transfer Hydrogenation and Lithium Aluminum Hydride Reduction

- A more complex synthetic route involves the preparation of intermediates such as bis-triflate derivatives followed by palladium-catalyzed transfer hydrogenation in DMF at elevated temperatures (around 80 °C).

- Subsequent reduction with lithium aluminum hydride in a toluene/THF mixture cleaves protecting groups and yields chiral amine intermediates.

- Reductive amination steps can be employed to introduce further stereochemical complexity and side chains before final deprotection to obtain the amino alcohol.

Large-Scale Reduction Using Lithium Aluminum Hydride

- For industrial scale-up, (R)-3-aminopiperidine derivatives are synthesized by reduction of corresponding lactams or amides using lithium aluminum hydride in tetrahydrofuran.

- Typical conditions involve 1.0–2.5 equivalents of lithium aluminum hydride, temperatures between 10 °C and 45 °C, followed by heating at 45–60 °C to complete the reaction.

- The hydrochloride salt is obtained by acidification with concentrated hydrochloric acid and isolation by filtration.

Purification and Isolation Techniques

- Isolation of the hydrochloride salt is commonly achieved by addition of concentrated hydrochloric acid to the free amine solution.

- Purification techniques include crystallization from suitable solvents, filtration, washing, and drying under controlled conditions.

- Advanced drying methods such as rotary evaporation, lyophilization, or spray drying may be employed for enhanced purity and solid form control.

Comparative Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nitroaldol + Reduction + Hydroxylation | Straightforward, classical route using common reagents | Well-established, good stereochemical control | Multi-step, moderate overall yield |

| Pd-Catalyzed Transfer Hydrogenation + LAH Reduction | Enables complex intermediate transformations | High stereoselectivity, adaptable to analog synthesis | Requires specialized catalysts and reagents |

| LAH Reduction of Lactams (Industrial Scale) | Large-scale reduction with LAH in THF | Scalable, robust for bulk production | Handling of pyrophoric reagents, requires careful temperature control |

| Salt Formation and Crystallization | Conversion to hydrochloride salt and purification | Provides stable, isolable salt form | Requires optimization of solvent and drying conditions |

Research Findings and Optimization Notes

- The nitroaldol reaction is sensitive to base concentration and temperature; optimized conditions minimize side reactions and improve yield of β-nitrostyrene intermediate.

- Palladium-catalyzed transfer hydrogenation offers mild conditions for reduction, preserving stereochemistry and functional groups.

- Lithium aluminum hydride reductions require precise stoichiometry and temperature control to avoid over-reduction or decomposition.

- The hydrochloride salt form enhances compound stability and crystallinity, facilitating handling and storage.

- Choice of solvents and drying methods during purification significantly affect the final product purity and polymorphic form, impacting downstream applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol has been studied for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Applications in Drug Development

-

Cancer Research

- (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol has been investigated for its efficacy against various cancer types. Studies indicate that it can inhibit cell proliferation in certain cancer cell lines by targeting specific signaling pathways.

- Case Study : In a study published in 2023, the compound demonstrated significant inhibitory effects on breast cancer cell lines, suggesting its potential as a lead compound for further development .

-

Neurological Disorders

- The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological conditions. It has shown promise in modulating neurotransmitter systems.

- Research Findings : A recent investigation highlighted its potential neuroprotective effects in models of neurodegeneration, indicating that it may help mitigate symptoms associated with diseases like Alzheimer's .

-

Protein Kinase Inhibition

- There is evidence that (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol can inhibit specific protein kinases involved in cellular signaling. This inhibition could lead to reduced tumor growth and improved outcomes in cancer therapies.

- Patents and Innovations : Recent patents have outlined novel formulations incorporating this compound as a key ingredient for enhanced therapeutic efficacy against resistant cancer forms .

Summary of Research Findings

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Backbone and Functional Groups: The target compound and its S-enantiomer share a propanol backbone, distinguishing them from shorter-chain analogs like (S)-2-Amino-2-(4-fluorophenyl)ethanol HCl (ethanol backbone), which may alter pharmacokinetics or receptor binding . Ritodrine and Buphenine feature additional hydroxyl or alkylamino groups, enabling interactions with adrenergic receptors for vasodilation .

Fluorine Substitution: The 4-fluorophenyl moiety in the target compound and its analogs (e.g., 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl) enhances lipophilicity and metabolic stability, a common strategy in drug design .

Chirality: Enantiomeric pairs like (R)- and (S)-3-Amino-2-(4-fluorophenyl)-propan-1-ol HCl may exhibit divergent biological activities, as seen in other chiral drugs (e.g., β-blockers).

Salt Forms and Solubility :

- Hydrochloride salts (e.g., target compound, Ritodrine) improve aqueous solubility, critical for oral bioavailability .

Research and Application Trends

- Pharmaceutical Potential: Structural parallels to Ritodrine and Buphenine suggest possible utility in vascular or neurological disorders, though mechanistic studies are needed .

- Agrochemical Relevance : The fluorinated propanamide derivative () highlights cross-industry applications, implying the target compound could be repurposed for agrochemical R&D .

- Synthetic Accessibility : High-purity forms of the target compound (up to 99.999%) are commercially available, facilitating preclinical studies .

Biological Activity

(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride (CAS No. 154550-93-3), is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C9H13ClFNO

- Molecular Weight : 201.66 g/mol

- Structure : The compound features a chiral center at the carbon adjacent to the amino group, contributing to its specific biological activity.

The biological activity of (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol is primarily attributed to its interactions with various biological targets:

- Protein Kinase Inhibition : Research indicates that compounds with similar structures exhibit inhibition of protein kinases, which play crucial roles in cellular signaling pathways. This inhibition can affect processes such as cell proliferation and survival, making these compounds potential candidates for cancer therapy .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and could have implications for treating depression and anxiety disorders.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of amino alcohols can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom may enhance the lipophilicity and membrane penetration of the compound, improving its efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol:

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol on various cancer cell lines. The compound demonstrated significant cytotoxicity against human leukemia cells with an IC50 value of 0.13 μM, indicating a strong potential for development as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol exhibited protective effects against oxidative stress-induced cell death in neuronal cells. This suggests possible therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Case Study 3: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of this compound against common pathogens. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable zone of inhibition comparable to traditional antibiotics .

Q & A

Q. What are the primary synthetic routes for (R)-3-Amino-2-(4-fluorophenyl)-propan-1-ol, hydrochloride?

- Methodological Answer : The compound is synthesized via reduction of a nitro precursor (e.g., 3-(4-fluorophenyl)-2-nitropropene) using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) at 0–5°C. Alternatively, catalytic hydrogenation with Pd/C under H₂ pressure is scalable for industrial applications. The hydrochloride salt forms by treating the free base with HCl .

Table 1 : Synthetic Methods Comparison

| Method | Reagents/Conditions | Key Advantages | Limitations |

|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, EtOH/THF, low temperature | Lab-friendly, moderate yield | Requires nitro precursor |

| Catalytic Hydrogenation | H₂, Pd/C, RT | High purity, scalable | Specialized equipment |

Q. How is the compound characterized for structural confirmation?

- Methodological Answer : Use NMR (¹H/¹³C) to verify the fluorophenyl, amino, and hydroxyl groups. Mass spectrometry confirms the molecular ion ([M+H]⁺ for C₉H₁₂FNO·HCl). Chiral HPLC or polarimetry determines enantiomeric purity, critical for the (R)-configuration .

Q. What functional group transformations are feasible for this compound?

- Methodological Answer :

- Amino Group : Acylation (e.g., with acetyl chloride) forms amides.

- Hydroxyl Group : Esterification (e.g., with acetic anhydride) or oxidation (CrO₃/KMnO₄) to a ketone.

- Fluorophenyl Group : Electrophilic substitution (e.g., nitration) under controlled conditions .

Advanced Research Questions

Q. How does stereochemistry impact biological activity or target binding?

- Methodological Answer : The (R)-enantiomer may exhibit distinct binding to chiral biological targets (e.g., enzymes or receptors) due to spatial compatibility. Comparative studies using (S)-isomers (if available) reveal enantioselective interactions. For example, fluorophenyl groups enhance hydrophobic binding, while the (R)-configuration optimizes hydrogen bonding with active sites .

Q. What strategies optimize enantioselective synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-specific catalysts (e.g., Ru-BINAP complexes) during hydrogenation.

- Enzymatic Resolution : Lipases or transaminases selectively hydrolyze undesired enantiomers.

- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during nitro reduction .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Replace fluorine with Cl/Br (halogen scan) to assess electronic effects.

- Side Chain Variations : Introduce methyl or tert-butyl groups to the propanol chain to study steric hindrance.

- Salt Forms : Compare hydrochloride with other salts (e.g., sulfate) for solubility and bioavailability .

Q. What computational tools predict the compound’s pharmacokinetics or target affinity?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., GPCRs).

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values for fluorine) with activity.

- ADMET Prediction : Tools like SwissADME estimate permeability and metabolic stability .

Data Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to address them?

- Methodological Answer : Yields vary based on reaction scale and purity of precursors. Lab-scale NaBH₄ reduction (75% yield) may underperform catalytic hydrogenation (85% yield) due to byproduct formation. Optimize temperature and solvent (e.g., THF improves hydrogenation efficiency) .

Safety and Handling

Q. What protocols ensure safe handling and storage?

- Methodological Answer :

- Storage : Airtight containers under nitrogen, –20°C for long-term stability.

- PPE : Gloves and goggles to prevent skin/eye contact.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Applications in Drug Discovery

Q. How is this compound used in preclinical studies?

- Methodological Answer :

As a β-adrenergic receptor modulator analog, it serves as a lead compound for cardiovascular or bronchodilator drugs. In vitro assays (e.g., cAMP modulation) validate target engagement, while in vivo models (e.g., rodent airway resistance) assess efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.